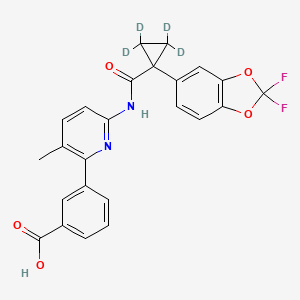
Lumacaftor-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumacaftor-d4 is a deuterated form of lumacaftor, a pharmaceutical compound used in combination with ivacaftor for the treatment of cystic fibrosis. This combination is particularly effective for patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. Lumacaftor acts as a chaperone during protein folding, increasing the number of cystic fibrosis transmembrane conductance regulator proteins trafficked to the cell surface .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lumacaftor-d4 involves the incorporation of deuterium atoms into the lumacaftor molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile in the reaction mixture, which facilitates the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is essential for the purification and quality control of this compound .
化学反应分析
Types of Reactions
Lumacaftor-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
科学研究应用
Lumacaftor-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lumacaftor in biological samples.
Biology: Studied for its effects on protein folding and trafficking in cellular models.
Medicine: Investigated for its therapeutic potential in treating cystic fibrosis and other diseases involving protein misfolding.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Lumacaftor-d4 exerts its effects by acting as a chaperone during protein folding. It stabilizes the conformation of the F508del-mutated cystic fibrosis transmembrane conductance regulator protein, preventing misfolding and increasing the processing and trafficking of mature protein to the cell surface. This results in improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis .
相似化合物的比较
Similar Compounds
Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator protein, used in combination with lumacaftor.
Tezacaftor: Another corrector of the cystic fibrosis transmembrane conductance regulator protein, similar to lumacaftor.
Elexacaftor: A newer corrector with a similar mechanism of action.
Uniqueness of Lumacaftor-d4
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it a valuable tool in pharmacokinetic studies and therapeutic drug monitoring .
属性
分子式 |
C24H18F2N2O5 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2 |
InChI 键 |
UFSKUSARDNFIRC-YQUBHJMPSA-N |
手性 SMILES |
[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H] |
规范 SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















